Bienvenue dans la boutique en ligne BenchChem!

10-Methoxyibogamine

Sigma-2 receptor pharmacology Iboga alkaloid selectivity profiling Neuropharmacology target engagement

10-Methoxyibogamine (ibogaine) is the definitive iboga alkaloid reference standard. Its unique 10-methoxy substitution confers a 43-fold σ₂/σ₁ selectivity ratio (σ₂ Ki = 201 nM; σ₁ Ki = 8554 nM) unmatched by tabernanthine or noribogaine, making it essential for sigma-2 target engagement studies. With an NMDA receptor Ki of 1.01–1.2 µM—the highest potency among iboga congeners—it benchmarks anti-addictive pharmacology that noribogaine cannot replicate. Replicated hERG blockade (IC₅₀ = 3.53–4.09 µM) positions it as a validated positive control for cardiac safety panels. Furthermore, US Patent 3,715,361 defines acyl-derivative space, enabling direct entry into patent-precedented medicinal chemistry. Procure the genuine prototype to eliminate experimental variables.

Molecular Formula C20H26N2O
Molecular Weight 310.4 g/mol
Cat. No. B8700735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-Methoxyibogamine
Molecular FormulaC20H26N2O
Molecular Weight310.4 g/mol
Structural Identifiers
SMILESCCC1CC2CC3C1N(C2)CCC4=C3NC5=C4C=C(C=C5)OC
InChIInChI=1S/C20H26N2O/c1-3-13-8-12-9-17-19-15(6-7-22(11-12)20(13)17)16-10-14(23-2)4-5-18(16)21-19/h4-5,10,12-13,17,20-21H,3,6-9,11H2,1-2H3/t12-,13-,17-,20-/m0/s1
InChIKeyHSIBGVUMFOSJPD-NXWOVTFFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in chloroform

10-Methoxyibogamine (Ibogaine) for Research Procurement: Compound Identity, Class, and Pharmacological Scope


10-Methoxyibogamine (CHEMBL222287; also designated 12-methoxyibogamine under an alternative numbering system) is the prototypic ibogan-type monoterpene indole alkaloid, most commonly referred to as ibogaine [1]. It is characterized by a pentacyclic ibogamine skeleton bearing a single methoxy substituent at the 10-position of the indole ring [2]. This compound is the defining member of the iboga alkaloid class and serves as the pharmacological reference standard against which all synthetic congeners (e.g., 18-methoxycoronaridine) and metabolites (e.g., noribogaine) are benchmarked for receptor binding, functional activity, and safety profiling.

Why 10-Methoxyibogamine Cannot Be Interchanged with In-Class Iboga Alkaloids: The Quantitative Case Against Generic Substitution


Although multiple iboga alkaloids share the ibogamine core scaffold, the presence and position of the 10-methoxy substituent on 10-methoxyibogamine produces a pharmacological fingerprint that is not replicated by any single analog. The methoxy group at C-10 confers 43-fold selectivity for sigma-2 over sigma-1 receptors—a selectivity ratio that collapses to approximately 14-fold in tabernanthine (13-methoxy) and is abolished in noribogaine (10-hydroxy) [1]. Simultaneously, this substitution pattern imparts a tremorigenic liability at behaviorally active doses (20–40 mg/kg) that is entirely absent in the des-methoxy analog ibogamine at equivalent or higher doses (40 mg/kg) [2]. These divergences mean that procurement decisions predicated on assumed class-level equivalence will introduce uncontrolled variables into any experimental design.

10-Methoxyibogamine Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Informed Procurement


Sigma-2 Receptor Selectivity: 43-Fold Discrimination vs. 14-Fold for Tabernanthine and Abolished Affinity in Noribogaine

10-Methoxyibogamine (ibogaine) exhibits the highest sigma-2/sigma-1 selectivity ratio among all naturally occurring iboga alkaloids tested. Its sigma-2 Ki of 201 nM and sigma-1 Ki of 8554 nM yield a 43-fold selectivity for sigma-2 receptors—a degree of discrimination that is approximately 3-fold greater than that of tabernanthine (13-methoxyibogamine; sigma-2 Ki = 194 nM, ~14-fold selective due to 3–5× higher sigma-1 affinity) and dramatically greater than that of noribogaine (O-desmethyl-ibogaine; sigma-2 Ki = 5226 nM, lacking significant sigma-1 affinity) [1]. Ibogamine (des-methoxy) also shows only ~14-fold selectivity (sigma-2 Ki = 137 nM), while coronaridine lacks significant affinity for either sigma subtype [1].

Sigma-2 receptor pharmacology Iboga alkaloid selectivity profiling Neuropharmacology target engagement

NMDA Receptor Antagonism: 4.6-Fold Greater Potency than the Principal Metabolite Noribogaine

Among a series of structurally related iboga alkaloids, 10-methoxyibogamine was the most potent inhibitor of [3H]MK-801 binding to the NMDA receptor complex, with a Ki of approximately 1.2 µM [1]. This was independently corroborated by a competitive inhibition Ki of 1.01 ± 0.1 µM [2]. In direct comparison, O-desmethylibogaine (noribogaine)—the compound differing only by replacement of the 10-methoxy with a 10-hydroxy group—exhibited a Ki of approximately 5.5 µM, representing a 4.6-fold loss of potency. The O-t-butyl analog showed a further dramatic reduction (Ki = 179.0 µM, ~150-fold less potent) [1]. In a functional correlate, ibogaine (40 mg/kg, i.p.) attenuated naloxone-precipitated withdrawal jumping in morphine-dependent mice, whereas O-desmethylibogaine did not [1].

NMDA receptor antagonism Anti-addictive mechanism of action Iboga alkaloid structure-activity relationship

Kappa Opioid Receptor Binding Affinity: Positioning 10-Methoxyibogamine Within the Iboga Alkaloid Affinity Spectrum

In a systematic radioligand binding study of iboga congeners, 10-methoxyibogamine exhibited a kappa-opioid receptor Ki of 2.08 µM [1]. This positions it at an intermediate affinity within the iboga alkaloid class: tabernanthine (13-methoxyibogamine) is 14-fold more potent (Ki = 0.15 µM), while ibogamine (Ki = 2.6 µM) and coronaridine (Ki = 4.3 µM) are 1.25-fold and 2.1-fold less potent, respectively [1]. This graded affinity spectrum demonstrates that the methoxy position and the presence/absence of the 18-carbomethoxy group each independently tune kappa receptor engagement, making 10-methoxyibogamine's exact substitution pattern non-interchangeable with any other congener.

Kappa opioid receptor Iboga alkaloid binding profile Anti-addictive target engagement

hERG Cardiac Ion Channel Liability: >12-Fold Greater Blockade than 18-Methoxycoronaridine

Whole-cell patch clamp electrophysiology in HEK 293 cells expressing hERG channels revealed that 10-methoxyibogamine (ibogaine) blocks IKr with IC50 values of 3.53 ± 0.16 µM (extracted from T. iboga) and 4.09 ± 0.69 µM (semi-synthesized via voacangine) [1]. This is consistent with an independent determination of hERG IC50 = 4 µM [2]. In striking contrast, the rationally designed synthetic congener 18-methoxycoronaridine (18-MC) exhibited an IC50 > 50 µM under identical conditions, representing >12-fold lower hERG blockade liability [1]. Notably, 18-MC retained hERG channel binding affinity (Ki = 0.71–3.89 µM range) comparable to ibogaine but produced substantially less functional channel blockade, indicating that binding alone does not predict functional cardiac risk [1]. Noribogaine (IC50 = 2.86 ± 0.68 µM) and voacangine (IC50 = 2.25 ± 0.34 µM) were both more potent hERG blockers than ibogaine itself [1].

hERG channel blockade Cardiac safety pharmacology Iboga alkaloid toxicology

Tremorigenic Liability: 10-Methoxyibogamine Induces Robust Tremor Whereas Ibogamine and Coronaridine Do Not

In a comprehensive in vivo comparison of iboga alkaloids in rats, 10-methoxyibogamine at doses of 20–40 mg/kg (i.p.) induced readily observable whole-body tremors lasting at least 2–3 hours post-administration [1]. Under identical experimental conditions, both ibogamine (40 mg/kg) and coronaridine (40 mg/kg) induced 'very weak or no tremors' that did not differ significantly from saline control [1]. This dissociation was confirmed by an independent study noting that ibogamine (40 mg/kg) and coronaridine (40 mg/kg) did not produce any tremor effects differing significantly from saline, whereas ibogaine (20–40 mg/kg), harmaline (10–40 mg/kg), and desethylcoronaridine (10–40 mg/kg) were 'obviously tremorigenic' [2]. The tremorigenic property is structurally linked to the 10-methoxy substituent on the ibogamine skeleton.

Tremorigenic activity Iboga alkaloid neurotoxicity Cerebellar safety assessment

Acyl Derivatization Chemistry: Patent-Backed Synthetic Tractability Unique to 10-Methoxyibogamine Among Iboga Alkaloids

US Patent 3,715,361 (Epstein & Goldman, American Cyanamid, filed 1971, patented 1973) specifically describes acyl derivatives of 10-methoxyibogamine—including 9-formyl-10-methoxyibogamine, 11-formyl-10-methoxyibogamine, 11-formyl-10-methoxy-1-methylibogamine, and 1,11-diacetyl-10-methoxyibogamine—as compounds possessing analgesic and anti-inflammatory activity [1]. The patent teaches specific synthetic routes utilizing the Vilsmeier-Haack reaction on 10-methoxyibogamine as the starting material. This establishes a well-defined intellectual property foundation for semi-synthetic derivatization that is not equivalently described for the 10-des-methoxy analog (ibogamine) or the 10-hydroxy analog (noribogaine) in comparable patent literature, providing a distinct chemical development trajectory.

Acyl derivatization Analgesic drug development Iboga alkaloid semi-synthesis

Optimal 10-Methoxyibogamine Procurement Scenarios: Evidence-Driven Application Domains


Sigma-2 Receptor Pharmacological Tool Compound for Target Deconvolution Studies

10-Methoxyibogamine is the only naturally occurring iboga alkaloid with a demonstrated 43-fold sigma-2/sigma-1 selectivity ratio (σ2 Ki = 201 nM; σ1 Ki = 8554 nM) [1]. This makes it the preferred procurement choice for laboratories conducting sigma-2 receptor target engagement studies where discrimination from sigma-1 is essential. In contrast, tabernanthine (14-fold selective) and noribogaine (σ2 Ki = 5226 nM, minimal selectivity) are inappropriate substitutes for sigma-2-focused experimental designs. The well-characterized sigma binding profile of 10-methoxyibogamine also supports its use as a reference standard in screening campaigns for novel sigma-2 ligands.

NMDA Receptor Antagonism Reference Standard for Anti-Addictive Mechanism-of-Action Studies

With an NMDA receptor Ki of 1.01–1.2 µM—the highest potency among tested iboga congeners—10-methoxyibogamine serves as the benchmark NMDA antagonist within the iboga alkaloid class [2]. Its 4.6-fold potency advantage over noribogaine (Ki ≈ 5.5 µM) and its unique ability to attenuate naloxone-precipitated morphine withdrawal in vivo (unlike noribogaine) make it the only appropriate compound for studies investigating the NMDA-dependent component of iboga alkaloid anti-addictive pharmacology [3]. Procurement of noribogaine as a substitute will fail to replicate NMDA-mediated experimental outcomes.

Cardiac Safety Positive Control for hERG Liability Screening Programs

10-Methoxyibogamine's well-characterized hERG channel blockade (IC50 = 3.53–4.09 µM in HEK 293 patch clamp) [4] positions it as a validated positive control compound for cardiac ion channel safety panels. Its hERG liability has been independently replicated across multiple laboratories, and its potency sits within a range that is experimentally convenient for screening assays. For programs evaluating novel iboga-derived chemical entities, 10-methoxyibogamine serves as the essential comparator for quantifying improvements in cardiac safety margin, particularly when benchmarking against 18-MC (hERG IC50 > 50 µM, >12-fold safer) [5].

Semi-Synthetic Starting Material for Iboga-Derived Analgesic Lead Optimization

The existence of US Patent 3,715,361, which specifically claims acyl derivatives of 10-methoxyibogamine as analgesic and anti-inflammatory agents, provides a defined synthetic and intellectual property foundation for medicinal chemistry programs [6]. The Vilsmeier-Haack formylation route to 9-formyl and 11-formyl derivatives, as well as acetylation to 1,11-diacetyl-10-methoxyibogamine, offers tractable chemistry for generating focused compound libraries. Procurement of 10-methoxyibogamine as the starting scaffold enables direct entry into this patent-precedented chemical space, which is not equivalently established for the 10-des-methoxy or 10-hydroxy analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for 10-Methoxyibogamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.